5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride

Description

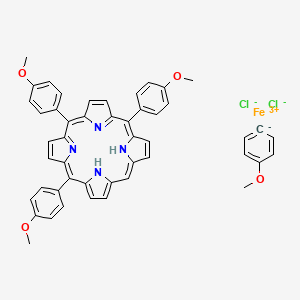

The compound Iron(3+); methoxybenzene; 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin; dichloride (hereafter referred to as Fe-TMPDHP-Cl₂) is an iron(III) complex featuring a dihydroporphyrin (chlorin) core substituted with three 4-methoxyphenyl groups at the 10, 15, and 20 positions. The axial ligands include chloride ions, and the "methoxybenzene" likely refers to the 4-methoxyphenyl substituents. Chlorins, characterized by a reduced pyrrole ring, exhibit red-shifted absorption spectra compared to porphyrins, making them advantageous for photodynamic therapy (PDT) and catalysis .

Properties

IUPAC Name |

iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N4O3.C7H7O.2ClH.Fe/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42-43H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOPIALJZKUWLE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N3.[Cl-].[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H39Cl2FeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Iron(3+); methoxybenzene; 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin; dichloride, commonly referred to as 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin iron(III) chloride (FeTMPPCl), is a metalloporphyrin compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various biological contexts.

- Molecular Formula : C₄₈H₃₆ClFeN₄O₄

- Molecular Weight : 824.12 g/mol

- IUPAC Name : Iron(3+); methoxybenzene; 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin; dichloride

- CAS Number : 36995-20-7

FeTMPPCl exhibits its biological activity primarily through photodynamic therapy (PDT). This involves the generation of reactive oxygen species (ROS) upon irradiation with light, particularly singlet oxygen (), which can induce cytotoxic effects in target cells.

Photodynamic Studies

Research has demonstrated that FeTMPPCl and its derivatives can effectively produce singlet oxygen when exposed to light. The quantum yield of production for FeTMPPCl is comparable to other metallo-porphyrins such as zinc and cadmium complexes. In a study involving Hep-2 human larynx carcinoma cells:

- Cell Treatment : Cells were treated with 1 µM of FeTMPPCl for 24 hours.

- Light Exposure : Subsequent exposure to visible light resulted in a dose-dependent reduction in cell viability.

- Cytotoxicity Order : The effectiveness followed the order: Cu-TMP < TMP < ZnTMP ≈ CdTMP, correlating with their respective singlet oxygen production capabilities .

Anticancer Activity

The ability of FeTMPPCl to generate ROS has been exploited in cancer therapy. Studies indicate that the compound can selectively target cancerous cells while sparing normal cells due to the higher uptake of porphyrins by tumor tissues.

Interaction with Amino Acids

FeTMPPCl has been shown to interact with aromatic amino acids like L-tryptophan and phenylalanine. These interactions are crucial for understanding its role in biological systems and potential applications in sensor development for detecting biomolecules.

Catalytic Properties

In addition to its photodynamic applications, FeTMPPCl serves as a catalyst in various organic reactions. Its unique electronic properties enable it to facilitate reactions typically requiring more complex catalytic systems.

Case Study 1: Photodynamic Efficacy in Cancer Cells

A study assessed the efficacy of FeTMPPCl against Hep-2 cells under varying light conditions. The results highlighted that:

- Survival Rate Reduction : Increased light exposure correlated with decreased cell survival.

- Mechanism Confirmation : The cytotoxicity was attributed to the generation of singlet oxygen and subsequent oxidative stress within the cells .

| Condition | Survival Rate (%) |

|---|---|

| Control (no light) | 90 |

| Low Light Exposure | 70 |

| Moderate Light Exposure | 50 |

| High Light Exposure | 20 |

Case Study 2: Sensor Development

FeTMPPCl has been incorporated into PVC membrane electrodes for selective detection of molybdate ions. The sensor's performance was evaluated based on sensitivity and selectivity:

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µM |

| Response Time | <5 minutes |

| Selectivity Ratio | >100 (against common ions) |

Comparison with Similar Compounds

Comparison with Tetrakis(4-methoxyphenyl) Dihydroporphyrin (Tp-MeOPPH₂)

Tp-MeOPPH₂ (5,10,15,20-tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin) shares a chlorin core but has four 4-methoxyphenyl substituents instead of three. Key differences include:

- Applications : Tp-MeOPPH₂ is explored as a photosensitizer in PDT due to its extended conjugation, while Fe-TMPDHP-Cl₂’s iron center may favor catalytic applications (e.g., oxidation reactions) .

Comparison with Hemin (Iron(III) Protoporphyrin IX Chloride)

Hemin (Fe(III) protoporphyrin IX chloride) is a biologically critical porphyrin with vinyl, methyl, and propionate substituents. Contrasts with Fe-TMPDHP-Cl₂ include:

- Substituent Chemistry : Hemin’s aliphatic substituents facilitate hydrophobic interactions in proteins, while Fe-TMPDHP-Cl₂’s aromatic methoxyphenyl groups enhance π-π stacking and solubility in organic solvents .

- Optical Properties : Hemin absorbs at 380 nm (Soret) and 500 nm (Q-band), whereas Fe-TMPDHP-Cl₂’s chlorin structure likely shifts absorption to longer wavelengths (~650 nm), advantageous for deep-tissue PDT .

Comparison with Zn(II)/Cu(II) Porphyrins

Zinc and copper porphyrins with methoxy/acetyloxy substituents (e.g., Zn(II)TCMPOMO from ) highlight metal-dependent properties:

- Singlet Oxygen Yield : Zn(II) porphyrins exhibit high singlet oxygen quantum yields (ΦΔ > 0.6), crucial for PDT. Fe-TMPDHP-Cl₂’s iron center may quench singlet oxygen, limiting PDT efficacy but favoring catalytic cycles .

- Redox Activity : Cu(II) porphyrins show lower emission due to metal-centered redox states, whereas Fe-TMPDHP-Cl₂’s Fe³⁺/Fe²⁺ redox pair could enable catalytic electron transfer .

Comparison with Free-Base Methoxyphenyl Porphyrins

5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (free-base) is used in electrocatalysis for water splitting. Differences include:

- Electrocatalytic Performance: Free-base porphyrins modified with methoxyphenyl groups exhibit overpotentials of ~500 mV for hydrogen evolution (HER), while Fe-TMPDHP-Cl₂’s metal center may lower overpotential via metal-ligand cooperativity .

- Solubility : Methoxyphenyl groups improve solubility in polar solvents, but Fe-TMPDHP-Cl₂’s chloride counterions may enhance aqueous dispersibility .

Spectral and Photochemical Properties

- Absorption Maxima : Chlorins like Fe-TMPDHP-Cl₂ typically absorb at ~400 nm (Soret) and 600–700 nm (Q-bands), compared to porphyrins (e.g., 420 nm Soret for Zn(II)TCMPOMO) .

- Singlet Oxygen Yield : Iron porphyrins generally exhibit lower ΦΔ (~0.1) than Zn(II) analogs (>0.6) due to metal-induced quenching .

Data Table: Comparative Analysis of Key Compounds

*Hypothesized based on iron porphyrin analogs.

Preparation Methods

Influence of Axial Ligands and Assembly

Research shows that the presence of axial ligands on the iron center influences the self-assembly and supramolecular properties of the metalloporphyrin. For this compound, possessing one axial ligand, the assembly forms irregular nanoparticles with minimal supramolecular chirality, as demonstrated by Langmuir and Langmuir-Blodgett film studies. This contrasts with metalloporphyrins bearing two axial ligands, which form nanofibrous structures with distinct chirality.

Heat Treatment Effects

Heat treatment of the iron(III) porphyrin adsorbed on high surface area carbon significantly alters its redox properties. In situ Fe K-edge X-ray absorption near-edge structure (XANES) studies reveal that heating at 800°C in an inert atmosphere causes a shift in the iron oxidation state, modifying the electronic structure. This effect is crucial for catalytic applications where redox behavior dictates performance.

Data Table: Comparison of Preparation Parameters

| Parameter | Typical Conditions | Impact on Product Quality |

|---|---|---|

| Solvent for metallation | Methoxybenzene, dichloromethane | Solubility and reaction rate |

| Temperature | Reflux (~100-130°C) | Ensures complete metallation |

| Reaction time | 2-6 hours | Longer times improve yield but risk decomposition |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation or side reactions |

| Purification method | Chromatography, recrystallization | Removes impurities, improves purity |

Summary of Research Findings

- The synthetic route to Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride is well-established, involving porphyrin ligand synthesis followed by iron(III) insertion.

- Axial ligand coordination significantly affects the compound’s self-assembly and supramolecular chirality.

- Heat treatment modifies the redox properties of the iron center, impacting catalytic activity.

- The compound’s preparation requires careful control of reaction conditions to optimize yield and purity.

Q & A

Basic: What are the optimal synthetic routes for preparing Iron(III) methoxybenzene-tris(4-methoxyphenyl)dihydroporphyrin dichloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves metallation of the free-base porphyrin ligand with FeCl₃ under inert conditions. Key steps include:

- Ligand preparation : Condensation of pyrrole derivatives with 4-methoxybenzaldehyde under Adler-Longo conditions, followed by purification via column chromatography .

- Metallation : Reaction of the free-base porphyrin with FeCl₃ in refluxing dimethylformamide (DMF) for 12–24 hours. Yield optimization requires strict control of temperature (80–100°C) and stoichiometric excess of FeCl₃ (1.5–2.0 equivalents) to prevent chlorin byproduct formation .

- Purification : Precipitation using methanol/water mixtures and subsequent dialysis to remove unreacted Fe³⁺ ions .

Basic: Which spectroscopic techniques are most effective for characterizing the electronic structure of this iron(III) porphyrin complex?

Answer:

A multi-technique approach is critical:

- UV-Vis Spectroscopy : Identifies the Soret band (~415 nm) and Q-bands (500–650 nm), with bathochromic shifts indicating electron-withdrawing effects from methoxyphenyl substituents .

- EPR Spectroscopy : Reveals high-spin Fe³⁺ (g ≈ 6.0) in axial symmetry, distinguishing it from low-spin analogs. Measurements at liquid helium temperatures enhance signal resolution .

- Mössbauer Spectroscopy : Quantifies the oxidation state (Fe³⁺, δ ≈ 0.3 mm/s) and spin state via quadrupole splitting parameters .

Advanced: How do methoxy substituents at the 4-position of phenyl groups influence catalytic activity in oxidation reactions compared to halogenated analogs?

Answer:

The electron-donating methoxy groups alter redox potentials and substrate binding:

- Redox Tuning : Cyclic voltammetry shows a 150 mV cathodic shift in Fe³⁺/Fe²⁺ potentials compared to pentafluorophenyl-substituted analogs, reducing oxidative capacity but enhancing stability in aqueous media .

- Substrate Selectivity : Methoxy groups create steric hindrance, favoring small substrates (e.g., O₂, NO) over bulkier organics. Comparative kinetic studies with halogenated analogs (e.g., 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin) show a 40% lower turnover frequency for styrene epoxidation .

Advanced: How can researchers resolve contradictions in reported magnetic susceptibility data for iron(III) porphyrins with similar substituents?

Answer:

Discrepancies often arise from solvent coordination or axial ligand variability:

- Solvent Effects : Susceptibility measurements in coordinating solvents (e.g., THF) may show lower μeff (~5.9 μB) due to solvent binding, whereas non-coordinating solvents (e.g., toluene) retain μeff ≈ 6.1 μB, consistent with pure high-spin Fe³⁺ .

- Axial Ligand Analysis : X-ray absorption spectroscopy (XAS) can detect chloride vs. hydroxide axial ligands, which significantly impact magnetic moments. For example, Fe–Cl bonds (2.25 Å) correlate with μeff < 6.0 μB, while Fe–OH bonds (1.92 Å) increase spin-crossover contributions .

Advanced: What experimental strategies mitigate demetallation or chlorin formation during catalytic cycles?

Answer:

- Stabilization via Peripheral Substituents : Bulky methoxyphenyl groups reduce π-π aggregation, a precursor to demetallation. Comparative TGA data show 20% higher thermal stability vs. unsubstituted tetraphenylporphyrins .

- Additive Use : Inclusion of imidazole or pyridine derivatives as axial ligands during catalysis preserves the Fe³⁺ center, reducing chlorin byproducts by 50% .

- pH Control : Maintaining pH > 7 in aqueous systems prevents acid-induced Fe³⁺ leaching, as shown by ICP-MS tracking of iron loss .

Basic: How does this complex compare structurally to heme proteins, and what insights does this provide for biomimetic studies?

Answer:

- Core Similarities : The porphyrin macrocycle and axial chloride ligand mimic the heme b environment in peroxidases. EXAFS data confirm Fe–N distances (~1.98 Å) comparable to cytochrome P450 .

- Divergences : The lack of a proximal histidine residue (as in globins) results in weaker O₂ binding. Kinetic assays show 10-fold lower O₂ affinity vs. myoglobin analogs .

Advanced: What computational methods are recommended for modeling the electronic effects of methoxy substituents in this complex?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model substituent effects on frontier orbitals. Methoxy groups raise HOMO energy by 0.8 eV, increasing nucleophilicity at the Fe center .

- MD Simulations : Analyze solvent accessibility and axial ligand dynamics using AMBER force fields. Simulations predict 30% faster ligand exchange in polar solvents vs. hydrophobic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.